Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-9-4-10-7(5)11-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMZNBDKQBVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-55-4 | |
| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Metal-Catalyzed Coupling and Cyclization Routes
One of the prominent methods involves a metal-catalyzed coupling reaction followed by intramolecular cyclization:
Nickel-Catalyzed Coupling with Acrylic Acid : A key step is the coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid in the presence of nickel salts (such as nickel chloride) and cuprous halides (cuprous iodide, chloride, or bromide) as co-catalysts. Organic ligands like triphenylphosphine and bases such as N,N-diisopropylethylamine facilitate the reaction in solvents like absolute ethanol or N,N-dimethylformamide. This step yields 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediates with yields around 73%.
Intramolecular Cyclization : The acrylic acid intermediate undergoes cyclization under basic conditions (triethylamine or inorganic bases like potassium carbonate) in solvents such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures (50-110 °C). This forms 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid intermediates with high yields (~97.6%).
Oxidative Aromatization : The dihydro intermediate is oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in solvents like tetrahydrofuran or acetone at moderate temperatures (20-70 °C) to yield the aromatic pyrrolo[2,3-d]pyrimidine carboxylic acid derivative.
This sequence avoids palladium catalysts, reducing cost and improving industrial applicability.
Alternative Synthetic Routes via Iodolactonization and Cyclizations
Another approach involves the synthesis of methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through:
- Iodolactonization of 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids , which introduces an epoxide functionality,
- Followed by intramolecular cyclization to form fused heterocyclic systems related to the target compound.
This method provides access to structurally diverse derivatives but is more specialized and less commonly applied for large-scale preparation of the methyl ester itself.
Summary Table of Key Preparation Steps and Conditions
| Step | Reactants / Intermediates | Catalysts / Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Coupling | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + acrylic acid | NiCl2, CuI, triphenylphosphine, base | Absolute ethanol, DMF | 65 | 73.1 | Dropwise addition of acrylic acid under N2 atmosphere |
| 2. Intramolecular Cyclization | Acrylic acid intermediate | CuCl or CuBr, triethylamine or K2CO3 | DMSO, THF, DMF | 50-110 | 97.6 | Reaction under N2, followed by ammonia quench and filtration |
| 3. Oxidative Aromatization | Dihydro-pyrrolo[2,3-d]pyrimidine intermediate | DDQ | THF, acetone, MeCN | 20-70 | Not specified | Aromatization to form aromatic pyrrolo[2,3-d]pyrimidine carboxylic acid |
| 4. Esterification (General) | Pyrrolo[2,3-d]pyrimidine carboxylic acid | Acid catalyst or coupling agents | Methanol | Reflux | Variable | Standard esterification to methyl ester; specific conditions vary |
Research Findings and Practical Considerations
The nickel-catalyzed coupling method provides a cost-effective and scalable route avoiding expensive palladium catalysts and costly propiolic acid esters used in alternative methods.
The use of DDQ as an oxidant for aromatization is efficient and mild, preserving sensitive functional groups.
The reaction conditions are carefully controlled to avoid side reactions, with nitrogen atmosphere protection commonly employed during sensitive steps to prevent oxidation or moisture interference.
The choice of ligands and bases significantly impacts the yield and purity of intermediates, with triphenylphosphine and N,N-diisopropylethylamine being preferred for their balance of reactivity and stability.
Alternative synthetic methods involving iodolactonization provide routes to related derivatives but are less direct for methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate itself.
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products of these reactions include various substituted pyrrolo[2,3-D]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound drawing interest in various scientific fields because of its unique structural features and potential applications. It features a fused pyrrolo-pyrimidine ring system known for its biological activity, making it useful in medicinal chemistry.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing complex molecules, enabling the creation of diverse chemical libraries for drug discovery and development.
- It is used to synthesize pyrrolo[2,3-d]pyrimidine compounds and intermediates .
Biology
- The compound has been studied for its potential as an enzyme inhibitor by interacting with various biological targets, making it a candidate for new pharmaceutical development.
- 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as potential bumped kinase inhibitors .
- It can induce cell cycle arrest and apoptosis in cells .
Medicine
- Derivatives of the compound are being explored for their anticancer, antiviral, and antibacterial properties.
- Its ability to inhibit specific enzymes or pathways makes it a valuable scaffold in drug design.
- Pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of protein kinases, such as Janus Kinase 3 (JAK3), and are useful for treating immunological disorders like lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, type 1 diabetes, cancer, asthma, and Alzheimer's disease .
- It may be used in treating and preventing chronic or acute organ transplant rejection .
Industry
- It is used in synthesizing advanced materials, including organic semiconductors and liquid crystals.
- It can be a lead compound for developing new drugs targeting cancers and viral infections.
Mechanism of Action
The mechanism of action of Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Positional Isomers of Methyl Carboxylate
Ethyl Carboxylate Derivatives
Complex Derivatives with Pharmacological Relevance
Physicochemical and Reactivity Differences
- Solubility : The parent acid, 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: N/A), has a pKa of ~3.02, making it water-soluble at physiological pH. Its methyl ester derivative exhibits reduced aqueous solubility but improved lipid membrane permeability .
- Reactivity : Chlorine-substituted analogs (e.g., ethyl 4-chloro derivatives) undergo Suzuki-Miyaura couplings, while sulfonyl groups (e.g., PhSO2) facilitate nucleophilic aromatic substitutions .
- Stability : Methyl 6-carboxylate is stable under dry, cold storage, whereas analogs with labile groups (e.g., hydroxy or amine) require inert atmospheres .
Biological Activity
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrolo-pyrimidine ring system. The structure is characterized by the presence of a carboxylate group at the sixth position, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 176.17 g/mol.
Target Enzymes:
The compound has been identified as a potential multi-targeted kinase inhibitor. It primarily interacts with key enzymes involved in cancer progression, such as:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal growth factor Receptor 2)
Mode of Action:
By binding to the active sites of these kinases, this compound inhibits their activity, leading to disruption in critical signaling pathways such as MAPK and PI3K/Akt. This inhibition results in cellular effects including:
- Cell Cycle Arrest: Prevents cancer cells from progressing through the cell cycle.
- Apoptosis: Induces programmed cell death in malignant cells .
Biological Activity and Efficacy
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| KB (Human Tumor) | 1.7 | Antiproliferative effects observed |
| MCF-7 (Breast Cancer) | 29 | Induces cell cycle arrest and apoptosis |
| 4T1 (Breast Cancer) | Not specified | Suppresses tumor growth in vivo |
Case Studies
-
Anticancer Activity:
A study demonstrated that methyl 7H-pyrrolo[2,3-D]pyrimidine derivatives exhibited significant antiproliferative effects on KB tumor cells, with IC50 values indicating strong potency . -
Mps1 Inhibition:
Another investigation focused on a new class of Mps1 inhibitors derived from this compound. The lead compound showed an IC50 of 29 nM and effectively inhibited Mps1 phosphorylation both in vitro and in vivo, leading to significant tumor growth suppression without notable toxicity .
Structure-Activity Relationship (SAR)
Research into the SAR of methyl 7H-pyrrolo[2,3-D]pyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate from its intermediates?
- Methodological Answer : A multi-step synthesis pathway involves coupling 2,4-dichloro-5-iodopyrimidine with 3,3-diethoxyprop-1-yne under Sonogashira conditions (CuI/Pd(PPh₃)₂Cl₂) in THF, followed by aminolysis with methyl 1-aminocyclohexane-1-carboxylate in DMAc at 60°C. Subsequent cyclization using TBAF in THF at 60°C yields the pyrrolo-pyrimidine core. Hydrolysis of the diethoxymethyl group with HOAc/water provides the final product. Key parameters include inert atmosphere (N₂), solvent choice (THF/DMAc), and reaction time (12–24 hours) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substitution patterns and ester group integrity (e.g., methyl ester resonance at ~3.8 ppm in CDCl₃).
- HRMS (ESI+) : Confirms molecular weight (e.g., m/z 177.16 [M + H]+).
- X-ray crystallography : Resolves spatial arrangements in crystalline derivatives (e.g., morpholine-substituted analogs) .
Q. How can intermediates like 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde be oxidized to carboxylic acid derivatives?
- Methodological Answer : Oxidation using Oxone® in DMF at room temperature for 6 hours yields 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (85% yield). Reaction monitoring via TLC and purification by precipitation (water) or column chromatography ensures product purity .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrrolo[2,3-d]pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies in JAK1 inhibition (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using recombinant human JAK1, validate with reference inhibitors (e.g., tofacitinib), and employ orthogonal methods like cellular phosphorylation assays. Structural analysis (e.g., docking studies) can clarify steric/electronic effects of substituents .
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Salt formation : Protonation of basic amines (e.g., piperazine in 7-cyclopentyl derivatives) with HCl or citric acid enhances aqueous solubility.
- Prodrug design : Replace the methyl ester with morpholine or PEGylated groups to improve metabolic stability.
- Co-crystallization : Utilize co-formers (e.g., succinic acid) to stabilize amorphous phases .
Q. How can computational methods guide the design of pyrrolo[2,3-d]pyrimidine-based MENIN-MLL inhibitors?
- Methodological Answer :
- Molecular docking : Screen derivatives against MENIN-MLL binding pockets (PDB: 4GQ7) to prioritize substituents at the 4- and 6-positions.
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., morpholine, cyclopentyl) with inhibition constants.
- MD simulations : Assess binding stability of irreversible inhibitors (e.g., acrylamide-containing analogs) over 100-ns trajectories .
Q. What are the critical considerations for scaling up the synthesis of this compound?
- Methodological Answer :
- Catalyst loading : Reduce Pd/Cu catalyst concentrations (e.g., 0.1–0.5 mol%) to minimize costs and metal contamination.
- Solvent recycling : Recover THF/DMAc via distillation.
- Purification : Replace column chromatography with crystallization (e.g., acetonitrile recrystallization for intermediates like 4b) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
